molecular formula C13H29O4P B12592140 Bis(3-methylbutyl) propyl phosphate CAS No. 646450-39-7

Bis(3-methylbutyl) propyl phosphate

Cat. No.: B12592140
CAS No.: 646450-39-7
M. Wt: 280.34 g/mol
InChI Key: AUMGLEPKUIFTNK-UHFFFAOYSA-N
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Description

Bis(3-methylbutyl) propyl phosphate: is an organophosphate compound with the molecular formula C13H29O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 3-methylbutyl groups and a propyl phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) propyl phosphate typically involves the reaction of 3-methylbutanol with propyl phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

3-methylbutanol+propyl phosphoric acidbis(3-methylbutyl) propyl phosphate+water\text{3-methylbutanol} + \text{propyl phosphoric acid} \rightarrow \text{this compound} + \text{water} 3-methylbutanol+propyl phosphoric acid→bis(3-methylbutyl) propyl phosphate+water

The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure consistency and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(3-methylbutyl) propyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Bis(3-methylbutyl) propyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.

    Industry: It is used as a flame retardant, plasticizer, and additive in various industrial products.

Mechanism of Action

The mechanism of action of bis(3-methylbutyl) propyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity towards target molecules. The pathways involved include phosphorylation and dephosphorylation reactions, which are essential for regulating various biochemical processes.

Comparison with Similar Compounds

  • Bis(2-methylbutyl) propyl phosphate
  • Bis(3-methylbutyl) ethyl phosphate
  • Bis(3-methylbutyl) butyl phosphate

Comparison: Bis(3-methylbutyl) propyl phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the propyl group can influence its hydrophobicity and interaction with biological membranes, making it more or less effective in certain applications.

Properties

CAS No.

646450-39-7

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

bis(3-methylbutyl) propyl phosphate

InChI

InChI=1S/C13H29O4P/c1-6-9-15-18(14,16-10-7-12(2)3)17-11-8-13(4)5/h12-13H,6-11H2,1-5H3

InChI Key

AUMGLEPKUIFTNK-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC(C)C)OCCC(C)C

Origin of Product

United States

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